![molecular formula C10H12N4O B1312575 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine CAS No. 90870-83-0](/img/structure/B1312575.png)
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
Übersicht
Beschreibung
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core fused with a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in cell signaling pathways related to growth and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrrolo[2,3-d]pyrimidine core is replaced by a morpholine moiety
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The morpholine ring can be introduced via nucleophilic substitution reactions.
Electrophilic Substitution: The pyrrolo[2,3-d]pyrimidine core can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine and a suitable leaving group on the pyrrolo[2,3-d]pyrimidine core.
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine) and catalysts are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing kinase inhibitors, particularly targeting PKB/Akt, which is implicated in cancer
Biological Research: The compound is used to study cell signaling pathways and the role of kinases in cell proliferation and survival.
Pharmaceutical Development: It serves as a lead compound for developing new therapeutic agents for cancer and other diseases.
Wirkmechanismus
The mechanism of action of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine involves its role as a kinase inhibitor. It competitively binds to the ATP-binding site of protein kinase B (PKB/Akt), thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival, making it a potential therapeutic agent for cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target PKB/Akt and have similar inhibitory effects.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound serves as a precursor in the synthesis of various kinase inhibitors.
Uniqueness
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine is unique due to its specific structural features that allow for selective inhibition of PKB/Akt. Its morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development .
Biologische Aktivität
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C10H12N4O
- Molecular Weight : 208.23 g/mol
- CAS Number : 9815628
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including protein kinases. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly the PI3K-Akt-mTOR pathway.
Inhibition of Protein Kinases
This compound has been shown to act as a selective inhibitor of protein kinase B (Akt), which plays a crucial role in cell growth and survival. For instance, modifications to the structure have resulted in compounds that exhibit significant selectivity for Akt over other kinases such as PKA (Protein Kinase A) .
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound and its derivatives:
-
Cell Line Studies :
- The compound demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) with IC50 values indicating significant potency .
- A study reported that specific derivatives exhibited enhanced antiproliferative activity, suggesting that structural modifications can lead to improved efficacy .
- Mechanistic Insights :
Table 1: Summary of Biological Activity
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 5.0 | Inhibition of microtubule assembly |
Derivative A | MDA-MB-231 | 3.5 | Akt inhibition |
Derivative B | MCF-7 | 1.8 | Disruption of PI3K-Akt-mTOR signaling |
Case Studies
- Study on Antitumor Efficacy :
- Selectivity Profiling :
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine?
The compound is synthesized via acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with morpholine. Key steps include:
- Dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and morpholine in isopropanol with catalytic HCl.
- Refluxing for 12–48 hours to drive the substitution reaction.
- Purification via recrystallization (e.g., methanol) yields the product (27–94% yields depending on reaction time and substituents) .
- Critical parameters : Excess amine (3 equivalents), solvent polarity, and acid catalysis (HCl) are essential for optimal reactivity .
Q. How is structural characterization performed for pyrrolo[2,3-d]pyrimidine derivatives?
- 1H/13C NMR : Proton signals for NH groups (δ ~11.7–11.9 ppm) and aromatic protons (δ ~6.7–8.3 ppm) confirm the pyrrolo-pyrimidine core. Morpholine protons appear as a multiplet at δ ~3.5–3.8 ppm .
- HRMS : Validates molecular ion peaks (e.g., m/z 211.0978 for C12H11N4) .
- X-ray crystallography : Resolves substituent orientation and hydrogen-bonding interactions in solid-state structures .
Q. What are the primary biological targets of this compound class?
this compound derivatives are kinase inhibitors , selectively targeting:
- mTOR and PI3K pathways due to their ATP-competitive binding to kinase domains .
- Receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, critical in angiogenesis and cancer progression .
Advanced Research Questions
Q. How do substituent variations at the 4- and 5-positions affect kinase inhibition potency?
- 4-position (morpholine) : Enhances solubility and hydrogen-bonding with kinase active sites. Morpholine’s electron-rich oxygen improves binding affinity compared to smaller amines .
- 5-position (aryl/alkyl groups) : Bulky substituents (e.g., ethyl, fluorophenyl) increase steric hindrance, reducing off-target effects. Fluorine atoms improve metabolic stability and membrane permeability .
- Example : 5-(1-Methylpyrazol-4-yl) substitution boosts selectivity for PI3Kα (IC50 < 10 nM) by filling hydrophobic pockets .
Q. What experimental strategies resolve contradictions in reported IC50 values across studies?
- Standardized assay conditions : Use consistent ATP concentrations (e.g., 10 μM) and kinase isoforms (e.g., mTORC1 vs. mTORC2) .
- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., Western blotting for phosphorylated downstream targets like S6K1) .
- Structural analysis : Compare co-crystal structures to identify binding mode variations caused by crystallographic conditions .
Q. How are in vivo efficacy and pharmacokinetics evaluated for this compound class?
- Pharmacokinetic profiling : Assess oral bioavailability, plasma half-life, and tissue distribution in rodent models. Morpholine derivatives often exhibit improved CNS penetration due to reduced P-glycoprotein efflux .
- Xenograft models : Tumor volume reduction in mice implanted with human cancer cell lines (e.g., breast MDA-MB-231) correlates with target engagement .
- Metabolite identification : LC-MS/MS detects major metabolites (e.g., N-oxide derivatives) to guide structural optimization .
Q. Methodological Challenges and Solutions
Q. How to address low yields in nucleophilic substitution reactions?
- Optimize reaction time : Extend reflux duration to 48 hours for sterically hindered amines (yields increase from 16% to 94%) .
- Alternative solvents : Use DMSO or DMF for poorly soluble amines, though this may require higher temperatures (80–100°C) .
- Protecting groups : Temporarily protect reactive NH groups (e.g., with SEM or Boc) to prevent side reactions .
Q. What computational tools predict binding modes and selectivity?
- Molecular docking (AutoDock Vina) : Models interactions between the morpholine oxygen and kinase hinge regions (e.g., mTOR Val2240) .
- Free-energy perturbation (FEP) : Quantifies ΔΔG changes for substituent modifications, guiding SAR .
- QSAR models : Relate logP and polar surface area to cellular uptake and efflux ratios .
Eigenschaften
IUPAC Name |
4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-11-9-8(1)10(13-7-12-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAZHSRKWYDANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431171 | |
Record name | 4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90870-83-0 | |
Record name | 4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.